molecular formula C4H2BrNO2S B6205786 5-bromo-1,2-thiazole-4-carboxylic acid CAS No. 1651166-54-9

5-bromo-1,2-thiazole-4-carboxylic acid

Cat. No.: B6205786
CAS No.: 1651166-54-9
M. Wt: 208
InChI Key:
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Description

5-Bromo-1,2-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,2-thiazole-4-carboxylic acid typically involves the bromination of thiazole derivatives. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups .

Scientific Research Applications

5-Bromo-1,2-thiazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxylic acid group allows for diverse chemical modifications and interactions with biological targets .

Properties

CAS No.

1651166-54-9

Molecular Formula

C4H2BrNO2S

Molecular Weight

208

Purity

95

Origin of Product

United States

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